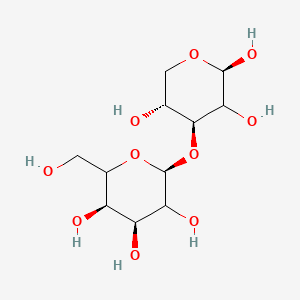

3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose

Übersicht

Beschreibung

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose It is a naturally occurring compound found in various plant sources

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose typically involves the glycosylation of arabinose with galactose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to arabinose under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction.

Industrial Production Methods

Industrial production of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose may involve the use of bioreactors for enzymatic synthesis, where optimized conditions such as pH, temperature, and substrate concentration are maintained to achieve high yields. Alternatively, chemical synthesis on an industrial scale may require the use of large-scale reactors and purification systems to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form sugar alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and bromine water.

Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups can lead to the formation of uronic acids or aldonic acids.

Reduction: Reduction can yield sugar alcohols such as galactitol and arabinitol.

Substitution: Substitution reactions can produce various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose has several scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: The compound is studied for its role in plant cell wall structure and metabolism.

Medicine: Research is ongoing to explore its potential as a prebiotic and its effects on gut microbiota.

Industry: It is used in the food industry as a functional ingredient and in the production of bioactive compounds.

Wirkmechanismus

The mechanism of action of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. In the gut, it can be metabolized by certain bacteria, promoting the growth of beneficial microbiota. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose

- 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose

- 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose

Uniqueness

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is unique due to its specific glycosidic linkage and stereochemistry, which influence its biological activity and interactions with enzymes. Compared to its isomers, it may exhibit different metabolic pathways and functional properties, making it a compound of particular interest in various research fields.

Biologische Aktivität

3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is a disaccharide composed of galactose and arabinose, naturally occurring in various plant sources. This compound has garnered attention for its potential biological activities, particularly in the fields of botany, nutrition, and medicine. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Chemical Formula : CHO

CAS Number : 141661-82-7

Molecular Weight : 292.27 g/mol

This compound features a glycosidic bond between the anomeric carbon of α-D-galactopyranose and the hydroxyl group of α-L-arabinopyranose. Its unique structure influences its biological interactions and functional properties.

Mechanism of Biological Activity

The biological activity of 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose is primarily attributed to its role as a prebiotic and its interactions with gut microbiota. It is metabolized by specific bacteria in the gut, promoting the growth of beneficial microorganisms, which can enhance gut health and overall well-being.

Key Mechanisms:

- Prebiotic Effects : Enhances the growth of beneficial gut bacteria.

- Cell Signaling : Interacts with cell surface receptors, influencing various metabolic processes.

- Plant Cell Wall Structure : Contributes to the structural integrity and functionality of plant cell walls.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Prebiotic Activity

- Antioxidant Properties

- Anti-inflammatory Effects

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-O-β-D-Galactopyranosyl-β-L-arabinopyranose | Disaccharide | Different glycosidic bond configuration |

| 3-O-α-D-Galactopyranosyl-β-L-arabinopyranose | Disaccharide | Variation in stereochemistry affecting activity |

| 3-O-β-D-Galactopyranosyl-α-L-arabinopyranose | Disaccharide | Different linkage affecting metabolic pathways |

Case Studies

-

Gut Health Improvement

- A clinical trial demonstrated that participants consuming diets enriched with 3-O-α-D-Galactopyranosyl-α-L-arabinopyranose exhibited significant increases in beneficial gut microbiota populations compared to control groups.

- Antioxidant Activity Assessment

- Inflammation Reduction

Eigenschaften

IUPAC Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXQXHMPBBNYRD-XXSRBRJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747846 | |

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141661-82-7 | |

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.